molecular formula C22H24N2O4S B11216345 ethyl 8-methoxy-2-methyl-3-(3-methylphenyl)-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate

ethyl 8-methoxy-2-methyl-3-(3-methylphenyl)-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate

Cat. No.: B11216345
M. Wt: 412.5 g/mol
InChI Key: ILVUWBIASGFIFM-UHFFFAOYSA-N
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Description

Ethyl 8-methoxy-2-methyl-3-(3-methylphenyl)-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate is a complex organic compound with a unique structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 8-methoxy-2-methyl-3-(3-methylphenyl)-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate typically involves multiple steps, including the formation of the benzoxadiazocine core and subsequent functionalization. Common synthetic routes may include:

    Cyclization Reactions: Formation of the benzoxadiazocine core through cyclization of appropriate precursors.

    Functional Group Transformations: Introduction of methoxy, methyl, and thioxo groups through various functional group transformations.

    Esterification: Formation of the ethyl ester group through esterification reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-methoxy-2-methyl-3-(3-methylphenyl)-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion of thioxo groups to sulfoxides or sulfones.

    Reduction: Reduction of the benzoxadiazocine ring or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring or other reactive sites.

Common Reagents and Conditions

Common reagents used in these reactions may include:

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce reduced benzoxadiazocine derivatives.

Scientific Research Applications

Ethyl 8-methoxy-2-methyl-3-(3-methylphenyl)-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific biological pathways.

    Biological Studies: Investigation of its biological activity and mechanism of action in various cellular and animal models.

    Chemical Biology: Use as a tool compound to study the interactions of benzoxadiazocines with biological targets.

    Industrial Applications: Potential use in the synthesis of other complex organic molecules or as a precursor in industrial processes.

Mechanism of Action

The mechanism of action of ethyl 8-methoxy-2-methyl-3-(3-methylphenyl)-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Inhibition of key enzymes involved in metabolic or signaling pathways.

    Receptor Binding: Binding to specific receptors on the cell surface or within cells, modulating their activity.

    Signal Transduction: Modulation of intracellular signaling pathways, leading to changes in cellular function and behavior.

Comparison with Similar Compounds

Ethyl 8-methoxy-2-methyl-3-(3-methylphenyl)-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate can be compared with other similar compounds, such as:

    Benzoxadiazocine Derivatives: Compounds with similar core structures but different functional groups.

    Thioxo Compounds: Compounds containing thioxo groups with varying structural frameworks.

    Methoxy-Substituted Compounds: Compounds with methoxy groups on aromatic rings or other structures.

Properties

Molecular Formula

C22H24N2O4S

Molecular Weight

412.5 g/mol

IUPAC Name

ethyl 4-methoxy-9-methyl-10-(3-methylphenyl)-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-13-carboxylate

InChI

InChI=1S/C22H24N2O4S/c1-5-27-20(25)18-19-16-12-15(26-4)9-10-17(16)28-22(18,3)24(21(29)23-19)14-8-6-7-13(2)11-14/h6-12,18-19H,5H2,1-4H3,(H,23,29)

InChI Key

ILVUWBIASGFIFM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C2C3=C(C=CC(=C3)OC)OC1(N(C(=S)N2)C4=CC=CC(=C4)C)C

Origin of Product

United States

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